

Thermodynamic properties of stoichiometric PuO₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Plutonium dioxide*

Cat. No.: *B1143807*

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic Properties of Stoichiometric PuO₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of stoichiometric **plutonium dioxide** (PuO₂). The information is compiled from various scientific studies and aims to serve as a detailed reference for researchers and professionals. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Enthalpy, Entropy, and Gibbs Free Energy

The enthalpy of formation, entropy, and Gibbs free energy of formation are fundamental thermodynamic properties that describe the stability and reactivity of a compound. For stoichiometric PuO₂, these values have been determined through various experimental and theoretical methods.

The standard enthalpy of formation (ΔH_f°) for PuO₂ has been established through calorimetric measurements.[1][2] Similarly, the standard entropy (S°) has been determined from heat capacity measurements at low temperatures.[3][4] The Gibbs free energy of formation (ΔG_f°), which indicates the spontaneity of the formation reaction, is derived from the enthalpy and entropy values.[2]

Table 1: Enthalpy, Entropy, and Gibbs Free Energy of Formation of Stoichiometric PuO₂ at 298.15 K

Property	Value	Units
Standard Enthalpy of Formation (ΔH_f°)	-1055.8 ± 1.1	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Entropy (S°)	66.13 ± 0.25	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$
Standard Gibbs Free Energy of Formation (ΔG_f°)	-998.3 ± 1.2	$\text{kJ}\cdot\text{mol}^{-1}$

Heat Capacity

The heat capacity (C_p) of a material quantifies the amount of heat required to raise its temperature. For PuO₂, heat capacity has been measured over a wide range of temperatures using techniques like adiabatic and drop calorimetry.[3][4][5] Several empirical equations have been developed to describe the temperature dependence of the heat capacity of stoichiometric PuO₂.

A commonly cited equation for the heat capacity of PuO₂ as a function of temperature (T in Kelvin) is:

- $C_p(T) = 22.18 + 2.080 \times 10^{-4}T - 4.935 \times 10^{-5}T^{-2}$ (in $\text{cal}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$)[3][4]

This equation is valid for a temperature range of approximately 192 K to 1400 K.[3][4] At higher temperatures, a significant increase in heat capacity is observed, which is attributed to the formation of Frenkel defects.[6][7]

Table 2: Heat Capacity of Stoichiometric PuO₂ at Various Temperatures

Temperature (K)	Heat Capacity ($\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$)
298.15	66.13
500	76.8
1000	84.8
1500	88.5
2000	95.0
2500	115.0

Thermal Conductivity

Thermal conductivity (k) measures a material's ability to conduct heat. For PuO_2 , this property is crucial for its application in nuclear fuels. The thermal conductivity of PuO_2 has been investigated using both experimental methods and first-principles simulations.[8][9] It is known to decrease with increasing temperature, a typical behavior for phonon-dominated heat transfer in crystalline solids.

Table 3: Thermal Conductivity of Stoichiometric PuO_2 at Various Temperatures

Temperature (K)	Thermal Conductivity ($\text{W}\cdot\text{m}^{-1}\cdot\text{K}^{-1}$)
300	~10
500	~6.5
1000	~4.0
1500	~3.0
2000	~2.5

Melting Point

The melting point (T_m) is a critical property for nuclear fuel safety assessments. Early measurements of the melting point of PuO_2 were complicated by its tendency to lose oxygen at high temperatures, leading to incongruent melting.[10] However, more recent studies using

rapid laser heating techniques have provided a more accurate value for the congruent melting point of stoichiometric PuO_2 .^{[11][12]}

Table 4: Melting Point of Stoichiometric PuO_2

Property	Value	Units
Melting Point (T_m)	3017	K
2744	$^{\circ}\text{C}$	

Vaporization Behavior

The vaporization of PuO_2 at high temperatures involves multiple gaseous species, including $\text{PuO}_2(\text{g})$, $\text{PuO}(\text{g})$, $\text{Pu}(\text{g})$, $\text{O}_2(\text{g})$, and $\text{O}(\text{g})$.^[13] The partial pressures of these species depend on both the temperature and the stoichiometry of the condensed phase. For stoichiometric PuO_2 , the vapor is primarily composed of $\text{PuO}_2(\text{g})$ and $\text{O}_2(\text{g})$.

Experimental Protocols

Isothermal Drop Calorimetry for Enthalpy and Heat Capacity Measurement

Isothermal drop calorimetry is a classic technique used to measure the enthalpy content of a material at high temperatures, from which the heat capacity can be derived.

Caption: Workflow for determining enthalpy and heat capacity using isothermal drop calorimetry.

Methodology:

- **Sample Preparation:** A sample of stoichiometric PuO_2 is prepared and encapsulated in a compatible refractory metal container, such as tungsten, to prevent any reaction with the furnace atmosphere. The encapsulated sample is then accurately weighed.
- **Heating:** The encapsulated sample is heated in a high-temperature furnace to a precisely known temperature (T).

- **Calorimetry:** The heated sample is then rapidly dropped into an isothermal calorimeter, which is maintained at a reference temperature (typically 298.15 K). The calorimeter measures the total amount of heat (Q) released by the sample as it cools down to the reference temperature.
- **Enthalpy Calculation:** The enthalpy change (ΔH) between the furnace temperature and the reference temperature is calculated by dividing the measured heat by the number of moles of the sample.
- **Data Collection:** This procedure is repeated for a range of furnace temperatures.
- **Heat Capacity Derivation:** The collected enthalpy data as a function of temperature is then fitted to a suitable thermodynamic model. The heat capacity (C_p) is obtained by differentiating the enthalpy function with respect to temperature.^{[3][4]}

Laser Flash Method for Thermal Conductivity Measurement

The laser flash method is a widely used technique for determining the thermal diffusivity of materials, from which thermal conductivity can be calculated.

Caption: Workflow for measuring thermal conductivity using the laser flash method.

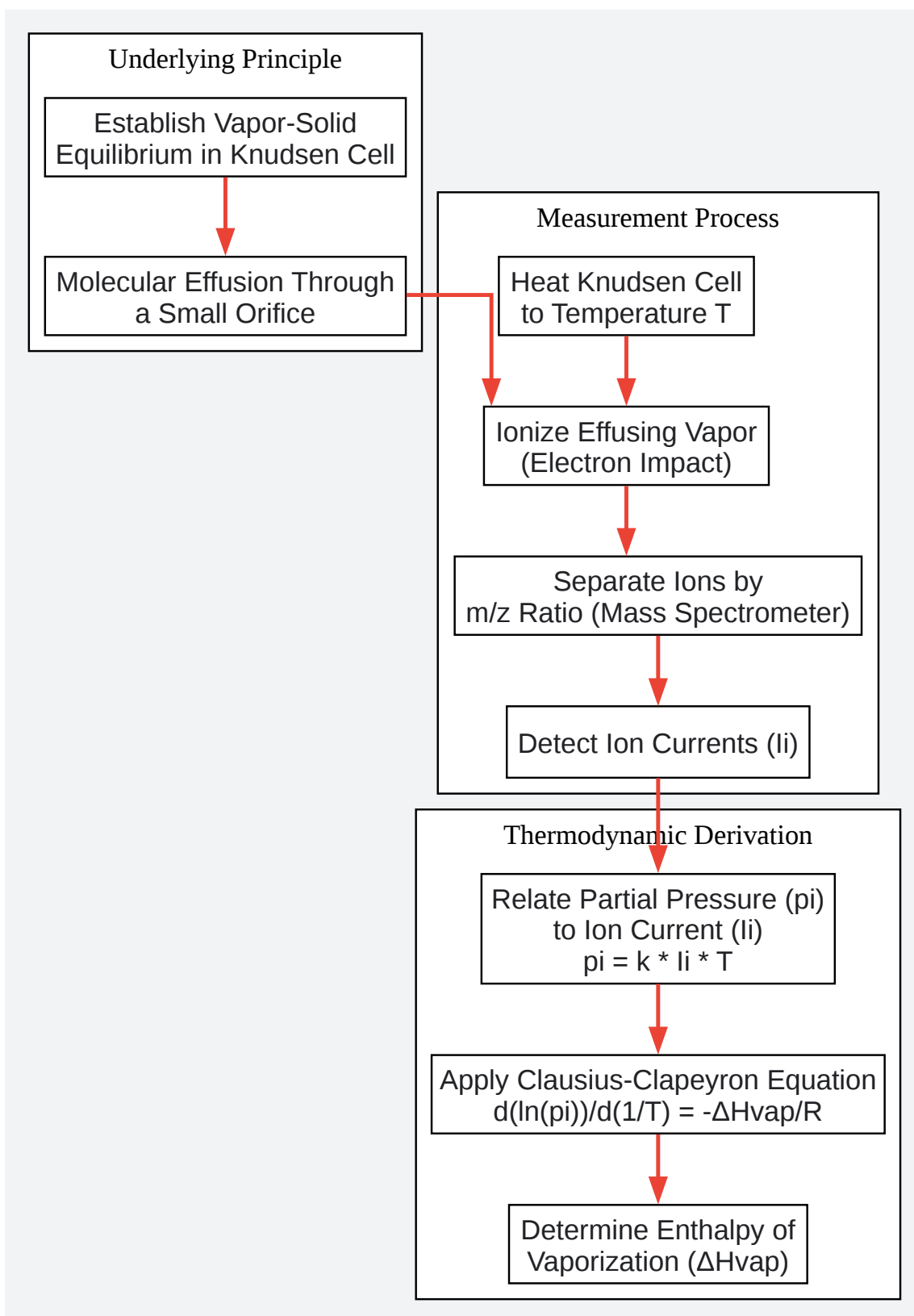
Methodology:

- **Sample Preparation:** A small, thin, disc-shaped sample of PuO_2 is prepared. The surfaces are often coated with a thin layer of a material like graphite to enhance the absorption of the laser pulse and the emission for temperature detection.
- **Measurement Setup:** The sample is mounted in a furnace that allows for precise temperature control. A high-intensity, short-duration laser pulse is directed at the front face of the sample. An infrared detector is focused on the rear face of the sample to monitor its temperature.
- **Data Acquisition:** The sample is heated to the desired measurement temperature. A single laser pulse irradiates the front face, and the resulting temperature rise on the rear face is recorded as a function of time.

- **Thermal Diffusivity Calculation:** The thermal diffusivity (α) is calculated from the thickness of the sample and the time it takes for the rear face to reach a certain percentage (typically 50%) of its maximum temperature rise.
- **Thermal Conductivity Calculation:** The thermal conductivity (k) is then calculated using the equation: $k = \alpha \cdot \rho \cdot C_p$, where ρ is the density of the sample and C_p is its specific heat capacity at the measurement temperature.

Knudsen Effusion Mass Spectrometry for Vaporization Studies

Knudsen Effusion Mass Spectrometry (KEMS) is a technique used to study the thermodynamics of vaporization of low-volatility materials.



[Click to download full resolution via product page](#)

Caption: Logical relationships in determining vaporization thermodynamics via KEMS.

Methodology:

- **Sample Placement:** A small amount of the PuO_2 sample is placed in a Knudsen cell, which is a small, inert container with a tiny orifice.
- **High Vacuum and Heating:** The cell is placed in a high-vacuum chamber and heated to a specific temperature. Inside the cell, equilibrium is established between the solid PuO_2 and its vapor.
- **Molecular Effusion:** A small fraction of the vapor effuses through the orifice as a molecular beam.
- **Mass Spectrometry:** This molecular beam enters a mass spectrometer, where the gaseous species are ionized (typically by electron impact), separated according to their mass-to-charge ratio, and detected.
- **Data Analysis:** The ion currents for each vapor species are measured as a function of temperature. These ion currents are proportional to the partial pressures of the corresponding species in the Knudsen cell. By applying the Clausius-Clapeyron equation to the temperature dependence of the partial pressures, the enthalpy of vaporization for each species can be determined.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Heat Capacity and Thermodynamic Properties of Plutonium Dioxide | Semantic Scholar [semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]

- 6. djs.si [djs.si]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: PuO₂ and UO₂ Thermal Conductivity Sensitivity to Various Defect Types and Concentrations [digitalcommons.kennesaw.edu]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Plutonium(IV) oxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Search results [inis.iaea.org]
- To cite this document: BenchChem. [Thermodynamic properties of stoichiometric PuO₂]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143807#thermodynamic-properties-of-stoichiometric-puo2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

